2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide” is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . Further studies are needed to understand the specific synthesis process of “this compound”.Scientific Research Applications
Anti-inflammatory and Analgesic Applications
- A study by Sondhi et al. (2009) focused on the synthesis of a range of pyrimidine derivatives, including structures similar to the compound of interest, evaluating their anti-inflammatory and analgesic activities. Compounds in this study demonstrated significant anti-inflammatory and analgesic effects, suggesting potential therapeutic applications for related pyrimidine compounds (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Antimicrobial and Antibacterial Activities
- Research by Hossan et al. (2012) on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings highlighted their antimicrobial potential. Utilizing similar synthetic approaches could offer insights into designing new compounds with enhanced antimicrobial properties (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis and Chemical Reactivity
- Farouk, Ibrahim, and El-Gohary (2021) explored the synthesis and chemical reactivity of a novel pyrimidine derivative, demonstrating diverse chemical behaviors and forming various heterocyclic compounds. Such studies contribute to the understanding of the chemical versatility and potential applications of pyrimidine-based compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Antitumor and Cytotoxic Activities
- Al-Sanea et al. (2020) designed and tested various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their in vitro cytotoxic activity against 60 cancer cell lines. One compound notably inhibited cancer cell growth in several lines, indicating the potential for pyrimidine derivatives in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
It can be inferred from related studies that these types of compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . The interaction with the target leads to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to cell death.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdks , which are responsible for phosphorylation of key components for cell proliferation . This suggests that the compound could potentially interfere with cell proliferation pathways, leading to inhibition of cell growth and division.
Result of Action
Based on the potential inhibition of cdks , it can be inferred that the compound could potentially lead to inhibition of cell growth and division, potentially leading to cell death.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)20-18(7-4-12-24-20)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELADSFTHNRXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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